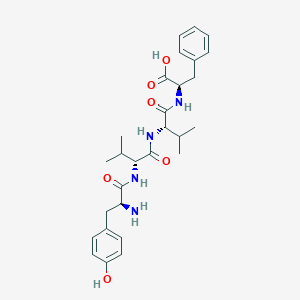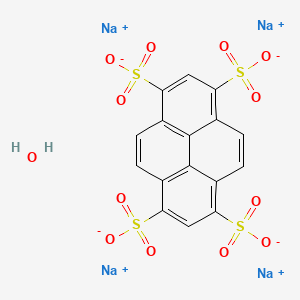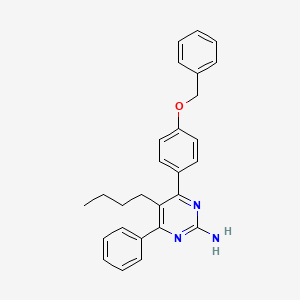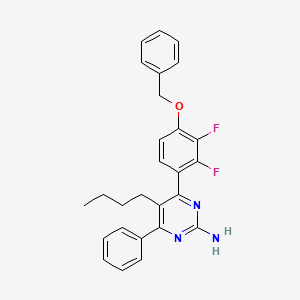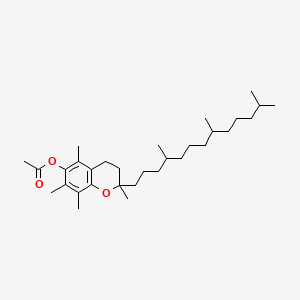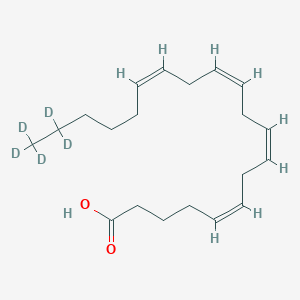
Arachidonic acid-d5
描述
花生四烯酸-d5 是一种花生四烯酸的氘代形式,花生四烯酸是一种多不饱和 ω-6 脂肪酸。氘原子取代了分子中的五个氢原子,使其在质谱分析中可用作内标。 花生四烯酸本身是细胞膜的重要组成部分,也是生物活性脂质介质如前列腺素、血栓烷和白三烯的前体 .
准备方法
合成路线和反应条件: 花生四烯酸-d5 可通过使用氘气对花生四烯酸进行氢化来合成。该过程涉及在受控条件下选择性地用氘原子取代氢原子。 该反应通常需要钯碳等催化剂,并在惰性气氛下进行,以防止氧化 .
工业生产方法: 花生四烯酸-d5 的工业生产涉及大规模氢化过程。将氘气引入包含花生四烯酸和合适催化剂的反应器中。 反应条件,包括温度和压力,经过优化以实现氘代产物的高收率和纯度 .
化学反应分析
反应类型: 花生四烯酸-d5 会发生与非氘代对应物相似的各种化学反应。这些包括:
氧化: 在环氧合酶和脂氧合酶等酶的催化下,导致前列腺素、血栓烷和白三烯的形成.
还原: 涉及将氢原子加到分子中的双键上。
取代: 在特定条件下,氘原子可以被其他官能团取代。
常用试剂和条件:
氧化: 环氧合酶和脂氧合酶等酶,以及分子氧。
还原: 在钯碳等金属催化剂的存在下,氢气。
取代: 取决于要引入的所需官能团,各种试剂。
形成的主要产物:
前列腺素: 参与炎症和其他生理过程的生物活性脂质。
血栓烷: 在血小板聚集和血液凝固中发挥作用。
白三烯: 参与免疫反应和炎症.
科学研究应用
花生四烯酸-d5 由于其稳定同位素标记,广泛用于科学研究。一些主要应用包括:
化学: 用于质谱分析中作为内标,用于定量花生四烯酸及其代谢产物.
生物学: 研究其在细胞信号传导和膜动力学中的作用。
工业: 用于生产用于研究和开发的高纯度脂质标准品.
作用机制
花生四烯酸-d5 通过转化为生物活性脂质介质来发挥其作用。主要分子靶标包括环氧合酶和脂氧合酶等酶,这些酶催化前列腺素、血栓烷和白三烯的形成。 这些介质在炎症、疼痛信号传导和其他生理过程中发挥着至关重要的作用 .
类似化合物:
花生四烯酸: 非氘代形式,广泛研究其在炎症和细胞信号传导中的作用.
二十碳五烯酸: 具有抗炎作用的 ω-3 脂肪酸。
二十二碳六烯酸: 另一种 ω-3 脂肪酸,对大脑和眼睛健康至关重要。
独特性: 花生四烯酸-d5 的独特性在于其氘标记,它提供了增强的稳定性,并允许在质谱研究中进行精确定量。 这使其成为研究应用中的宝贵工具,在这些应用中,准确测量花生四烯酸及其代谢产物至关重要 .
相似化合物的比较
Arachidonic Acid: The non-deuterated form, widely studied for its role in inflammation and cell signaling.
Eicosapentaenoic Acid: An omega-3 fatty acid with anti-inflammatory properties.
Docosahexaenoic Acid: Another omega-3 fatty acid, essential for brain and eye health.
Uniqueness: Arachidonic Acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry studies. This makes it a valuable tool in research applications where accurate measurement of arachidonic acid and its metabolites is critical .
属性
IUPAC Name |
(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBAPSDXZZRGB-QHIWQZJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


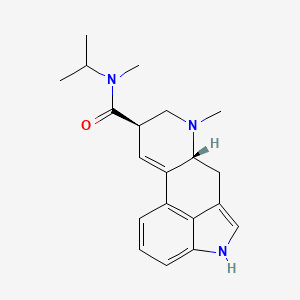
![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)

![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)
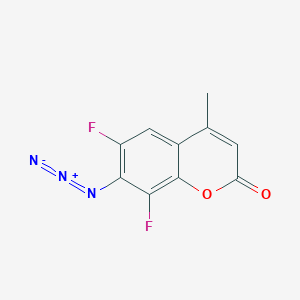
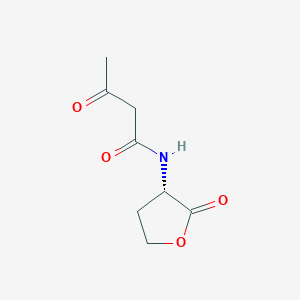
![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)

